molecular formula C9H8N2O2 B582902 Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147071-00-9

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No. B582902
M. Wt: 176.175
InChI Key: JKZKPRSBRUHIER-UHFFFAOYSA-N
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Description

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a heterocyclic compound . Its empirical formula is C9H8N2O2 and it has a molecular weight of 176.17 .


Molecular Structure Analysis

The SMILES string representation of “Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is COC(=O)c1nccc2[nH]ccc12 . This provides a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

“Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

1. Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1) in Cancer Therapeutics

  • Application Summary: Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate has been used in the design of orally bioavailable inhibitors of MPS1, a protein kinase crucial to the spindle assembly checkpoint signal and often overexpressed in many human cancers .
  • Methods of Application: The compound was used as a scaffold in the structure-based design and cellular characterization of MPS1 inhibitors .
  • Results: The research led to the discovery of a potent and selective MPS1 inhibitor that stabilizes an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding .

2. Colchicine-Binding Site Inhibitors

  • Application Summary: Derivatives of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have been designed and synthesized as colchicine-binding site inhibitors .
  • Methods of Application: The compound was used as a base for the synthesis of new derivatives, which were then evaluated for their ability to inhibit tubulin polymerization .
  • Results: Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines .

3. Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Application Summary: Compounds similar to Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have shown efficacy in reducing blood glucose, suggesting potential applications in the treatment of disorders such as hyperglycemia and diabetes .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

4. Targeting Fibroblast Growth Factor Receptors (FGFR) in Cancer Therapy

  • Application Summary: Derivatives of Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have been developed as potential inhibitors of FGFR, a signaling pathway often abnormally activated in various types of tumors .
  • Methods of Application: The compound was used as a base for the synthesis of new derivatives targeting FGFR .
  • Results: The research is still ongoing, and the results are not yet fully available .

5. Anti-Tubercular Agents

  • Application Summary: Compounds similar to Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate have shown potential as anti-tubercular agents .
  • Methods of Application: The compound 1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide has shown inhibitory activity toward isoniazid-resistant strain .
  • Results: The compound showed inhibitory activity with IC 50 of 0.14 μM .

6. Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic and Anticancer Applications

  • Application Summary: Pyridine-containing compounds, such as Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, have shown potential for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer agents .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

7. Inhibitor of Human Immune Deficiency Virus Type 1 (HIV-1) and Cellular DNA Polymerases Protein Kinases

  • Application Summary: Pyrrole and pyrrolidine analogs, including Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate, are known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

8. Antifungal and Antibiotic Agents

  • Application Summary: Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides and antibiotics .
  • Methods of Application: The exact methods of application are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

Safety And Hazards

The compound is classified under GHS07 and has a hazard classification of Acute Tox. 4 Oral . In case of skin contact, it is recommended to wash off with soap and plenty of water .

properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)5-11-7/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZKPRSBRUHIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659302
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

CAS RN

147071-00-9
Record name Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 500 mL Parr bottle was added methyl 4-[(E)-2-(dimethylamino)vinyl]-5-nitropyridine-2-carboxylate (18.9 g, 75.2 mmol) and anhydrous methanol (200 mL). The mixture was purged with nitrogen gas for 10 min. To this suspension was added Pd(10%)/C (1.90 g, 10 w/w %), and the suspension was degassed for 5 more minutes. The hydrogenation began with 43 psi H2 without heating. The reaction became exothermic as indicated by the rising temperature (about 2-3° C. per min) inside the Parr bottle (monitored by a thermal coupling thermometer). As the temperature inside of the reaction reached 45° C., the hydrogen gas flow into the Parr bottle was stopped, and the mixture was allowed to cool down to 25° C. for 30 min. The color of the liquid of the suspension changed from purple red to light green and then colorless in the first hour of the reduction, and about 30 psi H2 was consumed. The hydrogen pressure was brought to 50 psi, and the hydrogenation was continued at 50° C. for 20 h. There was no more hydrogen gas consumed in the last 20 h. After cooling the reaction mixture to 20° C., the solid mixture, which contained Pd(10%)/C and product, was filtered. The solid mixture was suspended in DMSO (200 mL), and the suspension was heated on a hot plate to 80° C. internal temperature with stirring for 10 min. The hot suspension was filtered and the Pd(10%)/C solid was washed with a small portion of DMSO (50 mL). The DMSO filtrate and washing were combined and poured into water (600 mL). Off white solid product precipitated out, and the suspension was stirred for 1 h before filtering, and lyophilizing. The title compound was obtained as an off-white solid product was obtained (11.3 g, >95% pure, 86% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm 3.84 (s, 3H) 6.68 (d, J=2.8 Hz, 1H) 7.73 (d, J=3.0 Hz, 1H) 8.36 (s, 1H) 8.80 (s, 1H) 11.99 (s, 1H). LCMS: (APCI, M-H—)=175
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
86%

Citations

For This Compound
2
Citations
X Doisy, M Dekhane, M Le Hyaric, JF Rousseau… - Bioorganic & medicinal …, 1999 - Elsevier
Based on the structure of ZK91296 (4d), a high affinity partial agonist of the central benzodiazepine (ω) receptor, a series of pyrrolo[2,3-c]pyridine-5-carboxylate derivatives having …
Number of citations: 17 www.sciencedirect.com
MB Plewe, SL Butler, K R. Dress, Q Hu… - Journal of medicinal …, 2009 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication. Recently, HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 53 pubs.acs.org

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